(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL
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Overview
Description
®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a dioxolane ring with difluoro substituents, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL typically involves several stepsThe reaction conditions often involve the use of palladium on activated carbon as a catalyst in methanol under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-yl)ethanamine: Shares a similar dioxolane ring structure but differs in the functional groups attached.
Fludioxonil: A fungicide with a related chemical structure, used in agriculture.
Uniqueness
®-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F2NO3 |
---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-3-1-2-5(6(12)4-13)8(7)15-9/h1-3,6,13H,4,12H2/t6-/m0/s1 |
InChI Key |
UBERRTSCKPZJOT-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C(CO)N |
Origin of Product |
United States |
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